molecular formula C10H5BrCl2N2O B13713490 5-Bromo-4-(2,6-dichlorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,6-dichlorophenyl)imidazole-2-carbaldehyde

Katalognummer: B13713490
Molekulargewicht: 319.97 g/mol
InChI-Schlüssel: IHDUXBMHORFLDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022680 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022680 involves several steps, starting with the preparation of the basic building blocks. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the scale of production.

Industrial Production Methods: Industrial production of MFCD33022680 involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022680 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield the major products.

Major Products Formed: The major products formed from the reactions of MFCD33022680 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD33022680 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, MFCD33022680 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD33022680 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD33022680 include those with comparable functional groups and reactivity. These compounds may share similar chemical properties and applications but can differ in their specific effects and uses.

Uniqueness: MFCD33022680 is unique due to its specific combination of functional groups and reactivity, which allows it to participate in a wide range of chemical reactions and applications. This uniqueness makes it a valuable compound in both research and industrial settings.

Conclusion

MFCD33022680 is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Whether used in chemical synthesis, biological studies, or industrial production, MFCD33022680 continues to be a compound of great interest and utility.

Eigenschaften

Molekularformel

C10H5BrCl2N2O

Molekulargewicht

319.97 g/mol

IUPAC-Name

5-bromo-4-(2,6-dichlorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrCl2N2O/c11-10-9(14-7(4-16)15-10)8-5(12)2-1-3-6(8)13/h1-4H,(H,14,15)

InChI-Schlüssel

IHDUXBMHORFLDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C2=C(NC(=N2)C=O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.